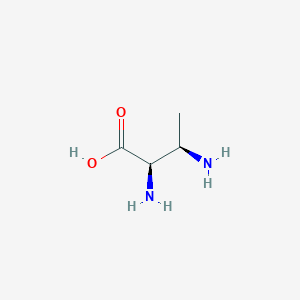

(2r,3r)-2,3-diaminobutanoic Acid

Beschreibung

Historical Perspective on Diaminobutanoic Acid Isomers in Chemical and Biochemical Sciences

Diaminobutanoic acid (DAB) isomers have been identified in a variety of natural sources, particularly in peptide antibiotics and toxins produced by microorganisms. glpbio.com For instance, the peptide antibiotic amphomycin, isolated from Streptomyces canus, contains both (2S,3S)- and (2S,3R)-DAB isomers. glpbio.com The presence of these non-standard amino acids in natural products spurred early interest in their synthesis and biological function.

Historically, research has also focused on other isomers like 2,4-diaminobutyric acid (DABA), which is involved in the biosynthesis of the chemical chaperone ectoine (B1671093) in bacteria. nih.gov The discovery of these isomers in nature highlighted the broader structural and functional diversity of amino acids beyond the canonical 20. This led to the development of various synthetic routes to access all possible stereoisomers of diaminobutanoic acids, enabling a more systematic investigation of their properties and potential applications. nih.govglpbio.com The isomer profile of diaminobutanoic acids has even been used as a taxonomic marker to differentiate bacterial genera.

Significance of Stereochemistry in the Biological Activity and Chemical Synthesis of Amino Acids

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. drugbank.com In biological systems, which are themselves chiral, the interaction between molecules like enzymes and their substrates is highly stereospecific. nih.gov A molecule and its non-superimposable mirror image (enantiomer) can have vastly different biological effects.

For amino acids with two chiral centers, like 2,3-diaminobutanoic acid, four stereoisomers can exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing, such as (2R,3R) and (2R,3S), is diastereomeric.

This stereochemical diversity is crucial. For example, only the (5S, αS) isomers of the nature-inspired compound 3-Br-acivicin showed significant antiplasmodial activity, suggesting that cellular uptake and target binding are stereospecific processes. drugbank.com The synthesis of a specific stereoisomer like (2R,3R)-2,3-diaminobutanoic acid therefore requires precise control over the chemical reactions, a field known as asymmetric or stereoselective synthesis. Researchers have developed numerous strategies to achieve this, often using chiral catalysts or starting from naturally occurring chiral molecules like L- or D-threonine. glpbio.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has predominantly focused on the development of stereoselective synthetic methodologies. The ability to produce this specific isomer in high purity is essential for its use as a building block in the synthesis of peptidomimetics and other complex target molecules. nih.govglpbio.com

Key research trajectories include:

Asymmetric Synthesis: Numerous studies have reported methods for the practical and highly enantioselective synthesis of all four stereoisomers of N,N'-protected 2,3-diaminobutanoic acid. glpbio.com These methods often employ techniques like asymmetric hydrogenation of isomeric enamides or conjugate addition reactions. nih.govglpbio.com For instance, a reagent-controlled diastereoselective synthesis of this compound derivatives using a proline-catalyzed α-hydrazination reaction has been described. glpbio.com

Incorporation into Biologically Active Scaffolds: As a non-proteinogenic amino acid, this compound is a valuable component for creating novel peptide-based drugs. Its unique stereochemistry can be used to control the conformation of a peptide chain, potentially enhancing its binding affinity to a biological target or increasing its resistance to enzymatic degradation. mdpi.com

Component of Natural Product Analogues: The DAB scaffold is found in several natural products. glpbio.com Synthetic access to the (2R,3R)-isomer allows chemists to create analogues of these natural products, which can be used to probe their mechanism of action or to develop new therapeutic agents with improved properties.

While direct biological studies on free this compound are limited, its importance as a synthetic intermediate ensures its continued relevance in medicinal chemistry and chemical biology.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₄H₁₀N₂O₂ | |

| Molecular Weight | 118.13 g/mol | mdpi.com |

| Exact Mass | 118.074227566 Da | |

| Common Synonyms | D-Erythro-2,3-diaminobutyric acid | |

| CAS Number | 25023-78-3 |

Table 2: Stereoisomers of 2,3-Diaminobutanoic Acid

| Isomer | Configuration at C2 | Configuration at C3 | Stereochemical Relationship to (2R,3R) |

| (2R,3R)-DAB | R | R | - |

| (2S,3S)-DAB | S | S | Enantiomer |

| (2R,3S)-DAB | R | S | Diastereomer |

| (2S,3R)-DAB | S | R | Diastereomer |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

25023-78-3 |

|---|---|

Molekularformel |

C4H10N2O2 |

Molekulargewicht |

118.13 g/mol |

IUPAC-Name |

(2R,3R)-2,3-diaminobutanoic acid |

InChI |

InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3-/m1/s1 |

InChI-Schlüssel |

SXGMVGOVILIERA-PWNYCUMCSA-N |

Isomerische SMILES |

C[C@H]([C@H](C(=O)O)N)N |

Kanonische SMILES |

CC(C(C(=O)O)N)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2r,3r 2,3 Diaminobutanoic Acid

Asymmetric Synthesis Approaches to Enantiopure (2R,3R)-2,3-Diaminobutanoic Acid

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. springernature.com For this compound, several asymmetric strategies have been developed to control the formation of its two chiral centers. These methods can be broadly categorized into chiral pool strategies, auxiliary-mediated synthesis, and asymmetric catalysis.

Chiral Pool Strategies for this compound Synthesis

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. wikipedia.orgbccollegeasansol.ac.in This approach leverages the existing chirality of the starting material to induce the desired stereochemistry in the final product. Common starting materials for chiral pool synthesis include amino acids, sugars, and terpenes. wikipedia.org For the synthesis of derivatives of 2,3-diaminobutanoic acid, chiral starting materials like (R)-glycidol have been employed to prepare all four possible diastereomers. nih.gov This strategy often involves a divergent approach, where a common chiral intermediate is converted into different stereoisomers through stereoselective reactions. nih.gov For instance, Garner's aldehyde, a well-known chiral building block derived from D-serine, has been used as a common starting material for the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, highlighting the utility of chiral pool-derived aldehydes in constructing complex amino acids. elsevierpure.com

Auxiliary-Mediated Asymmetric Synthesis of this compound Precursors

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. This strategy has been successfully applied to the synthesis of precursors for 2,3-diaminobutanoic acid.

One notable example involves the use of an iron chiral auxiliary, [(η5-C5H5)Fe(CO)(PPh3)]. iupac.org This auxiliary can be used to control the stereochemistry of alkylation and Michael addition reactions with high diastereoselectivity. iupac.org For instance, the E-α,β-unsaturated acyl complexes derived from this iron auxiliary undergo stereoselective tandem Michael addition and alkylation reactions to yield products with complete control over two new chiral centers. iupac.org

Another approach utilizes oxazolidinone auxiliaries, pioneered by David A. Evans. wikipedia.org These auxiliaries are effective in controlling the stereochemistry of aldol (B89426) and alkylation reactions. wikipedia.org For example, in a synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, a chiral auxiliary was used to direct the conjugate addition of a homochiral lithium amide to tert-butyl (E)-crotonate. rsc.org This was followed by an in situ amination to produce a 2-diazo-3-amino ester with high diastereoselectivity (>95% de). rsc.orgnih.gov Subsequent transformations, including an azide (B81097) inversion step, led to the desired syn-(2R,3S) diastereomer with 98% de and 98% ee. rsc.orgnih.gov

Camphorsultam is another effective chiral auxiliary that has been used in the asymmetric synthesis of amino acids. wikipedia.org

| Auxiliary | Key Reaction | Product Diastereoselectivity/Enantioselectivity | Reference |

| [(η5-C5H5)Fe(CO)(PPh3)] | Tandem Michael addition and alkylation | High diastereoselectivity | iupac.org |

| Oxazolidinone-type | Conjugate addition and amination | >95% de for initial adduct; 98% de, 98% ee for final product | rsc.orgnih.gov |

| Camphorsultam | Asymmetric transformations | High selectivity | wikipedia.org |

Asymmetric Catalysis in the Production of this compound and Its Derivatives

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient method for asymmetric synthesis. nih.gov Both metal-based catalysts and organocatalysts have been employed in the synthesis of α,β-diamino acid derivatives. rsc.org

A practical and highly enantioselective synthesis of all four stereoisomers of N,N'-protected 2,3-diaminobutanoic acid was achieved through an asymmetric Rh(I)-phosphine-catalyzed hydrogenation of isomeric α-dehydro-β-amino acid precursors. nih.gov This method provides access to the desired (2R,3R) isomer with high enantiopurity.

The catalytic asymmetric direct Mannich reaction is another powerful tool. rsc.org This reaction can be used to construct both syn- and anti-α,β-diamino acid derivatives with excellent stereocontrol. rsc.org For example, the direct aza-Henry reaction between nitro compounds and imines, often catalyzed by chiral metal complexes, provides a route to protected diamino acid precursors. rsc.org

Phase-transfer catalysis has also been utilized in the asymmetric synthesis of amino acid derivatives. Chiral phase-transfer catalysts have been shown to be effective in the asymmetric substitution of glycine-derived Schiff bases, leading to enantioenriched products. nih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

| Rh(I)-phosphine complex | Asymmetric hydrogenation | Provides access to all four stereoisomers with high enantioselectivity. | nih.gov |

| Chiral metal complexes / Organocatalysts | Asymmetric direct Mannich reaction | Stereocontrolled synthesis of syn- and anti-α,β-diamino acid derivatives. | rsc.org |

| Chiral phase-transfer catalysts | Asymmetric substitution | Enantioenriched amino acid derivatives from glycine (B1666218) Schiff bases. | nih.gov |

Diastereoselective Synthesis Routes to this compound

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. Several strategies have been developed to favor the formation of the (2R,3R) diastereomer of 2,3-diaminobutanoic acid.

One approach involves the proline-catalyzed α-hydrazination of aldehydes. This method has been used for the reagent-controlled diastereoselective synthesis of (2S,3R)- and this compound derivatives. acs.org

Another strategy is the asymmetric aminohydroxylation of α,β-unsaturated esters. This reaction can be tuned to produce either the syn or anti diastereomer with high selectivity. Subsequent conversion of the hydroxyl group to an amino group provides the desired diamino acid. acs.org

Furthermore, an efficient synthesis of both syn-(2R,3S)- and anti-(2S,3S)-diamino-3-phenylpropanoates has been achieved from N-(benzylidene)-p-toluenesulfinamide and glycine enolates, demonstrating the potential for diastereoselective additions to chiral sulfinimines. acs.org The conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to tert-butyl (E)-crotonate followed by in situ amination with trisyl azide leads to the exclusive formation of the corresponding 2-diazo-3-amino esters with greater than 95% diastereomeric excess. rsc.org

Enzymatic and Biocatalytic Syntheses of this compound

Enzymes and biocatalysts offer highly selective and environmentally friendly alternatives for the synthesis of chiral compounds. Lipase B from Candida antarctica has been shown to be a highly efficient catalyst for the desymmetrization of dimethyl 3-(benzylamino)glutarate through aminolysis and ammonolysis reactions. nih.gov This enzymatic process yields enantiopure monoamides in high yield, which can then be converted to enantiopure nonnatural amino acids like (R)-3,4-diaminobutanoic acid. nih.gov While this specific example leads to a different regioisomer, the principle of enzymatic desymmetrization demonstrates the potential of biocatalysis in preparing enantiopure diamino acids. The application of biocatalysis is a growing area in asymmetric synthesis. springernature.com

Novel Protecting Group Strategies for this compound Synthesis

The synthesis of complex molecules like 2,3-diaminobutanoic acid often requires the use of protecting groups to mask reactive functional groups. jocpr.com The choice of protecting groups is critical for the success of a multi-step synthesis. jocpr.com

In the context of peptide synthesis, which often involves amino acids, common protecting groups for amino groups include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl). jocpr.comub.edu Carboxyl groups are often protected as esters. ub.edu For the synthesis of 2,3-diaminobutanoic acid, the orthogonal protection of the two amino groups is a key challenge. Orthogonal protecting groups can be removed under different conditions, allowing for the selective deprotection and manipulation of one amino group while the other remains protected. jocpr.com

For example, an allyl (Al) group can be used to protect a side-chain carboxyl group and is removed by palladium catalysis, while Boc groups are removed by acid and Fmoc groups by base. ug.edu.pl The p-nitrobenzyloxycarbonyl (pNZ) group is another useful protecting group that can be employed for the temporary protection of α-amino groups or the semipermanent protection of side chains. ub.edu

Stereochemical Investigations and Chiral Purity Determination of 2r,3r 2,3 Diaminobutanoic Acid

Theoretical Considerations of Stereoisomerism in 2,3-Diaminobutanoic Acid

2,3-Diaminobutanoic acid (DABA) is a non-proteinogenic amino acid that contains two chiral centers at the C2 and C3 positions. nih.gov This structural feature gives rise to a total of four possible stereoisomers, as dictated by the 2^n rule, where 'n' is the number of chiral centers. libretexts.org These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

(2R,3R)-2,3-diaminobutanoic acid and (2S,3S)-2,3-diaminobutanoic acid, which are enantiomers of each other.

(2R,3S)-2,3-diaminobutanoic acid and (2S,3R)-2,3-diaminobutanoic acid, which constitute the second pair of enantiomers. nih.gov

The relationship between a stereoisomer from one enantiomeric pair and one from the other is diastereomeric. libretexts.org For instance, this compound and (2R,3S)-2,3-diaminobutanoic acid are diastereomers. libretexts.org These stereoisomers possess distinct three-dimensional arrangements of their amino and carboxyl functional groups, leading to different chemical and physical properties. The specific spatial configuration of this compound is crucial for its intended biological and chemical applications, making rigorous stereochemical control and analysis paramount. nih.gov

Table 1: Stereoisomers of 2,3-Diaminobutanoic Acid

| Stereoisomer | Relationship to (2R,3R)-DABA |

| (2S,3S)-2,3-diaminobutanoic acid | Enantiomer |

| (2R,3S)-2,3-diaminobutanoic acid | Diastereomer |

| (2S,3R)-2,3-diaminobutanoic acid | Diastereomer |

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment of this compound

Chromatographic techniques are indispensable for the separation and quantification of the stereoisomers of 2,3-diaminobutanoic acid, ensuring the enantiomeric and diastereomeric purity of the (2R,3R) form.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers. nih.gov This can be achieved through two primary approaches: direct and indirect separation.

The direct method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.com For acidic compounds like 2,3-diaminobutanoic acid, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, have proven effective. chiraltech.com The separation mechanism is based on the ionic interaction between the protonated chiral selector on the stationary phase and the anionic analyte, supplemented by other interactions like hydrogen bonding and dipole-dipole forces. chiraltech.com

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomeric products can then be separated on a standard achiral HPLC column. nih.gov

A study on the separation of molecules with multiple chiral centers highlighted the complexity of resolving all stereoisomers. sigmaaldrich.com For a compound with three chiral centers, resulting in eight stereoisomers, a screening of various chiral and achiral columns was necessary to achieve separation. sigmaaldrich.com This underscores the intricate method development that can be required for multi-chiral center molecules like 2,3-diaminobutanoic acid.

Table 2: Chiral HPLC Methodologies for Stereoisomer Separation

| HPLC Method | Principle | Application to (2R,3R)-DABA |

| Direct (Chiral Stationary Phase) | Differential interaction of enantiomers with a CSP. | Use of anion-exchange CSPs for direct separation of DABA enantiomers. chiraltech.com |

| Indirect (Chiral Derivatization) | Formation of diastereomers with a chiral agent, followed by separation on an achiral column. chiralpedia.com | Derivatization of DABA to form diastereomers for separation. |

Gas chromatography (GC) coupled with a chiral stationary phase is another effective method for the separation of stereoisomers. This technique is particularly useful for volatile derivatives of amino acids. For the analysis of 2,3-diaminobutanoic acid, it would first need to be derivatized to increase its volatility.

A study on the GC-MS analysis of diaminopimelic acid stereoisomers, another diamino acid, utilized a Chirasil-L-Val fused silica (B1680970) column for separation of the trifluoroacetyl 2-propyl esters of the isomers. nih.gov A similar approach could be adapted for 2,3-diaminobutanoic acid. The derivatized stereoisomers would exhibit different interactions with the chiral stationary phase, allowing for their separation and subsequent quantification by a detector, such as a mass spectrometer (MS), which provides both identification and quantification. nih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of chiral compounds. For the separation of amino acid stereoisomers, a chiral selector is typically added to the background electrolyte.

While direct CE analysis of small anionic metabolites can be challenging, derivatization can enhance performance. nih.gov A novel derivatization strategy was developed for carboxylic acid metabolites to enable analysis by CE-MS with positive ionization mode, achieving low detection limits. nih.gov Such an approach could potentially be applied to 2,3-diaminobutanoic acid. Modern automated capillary electrophoresis systems, like the CAPILLARYS 3 OCTA, offer a broad menu of tests and flexible platforms for various analyses. sebia.com These systems can perform multiple separations simultaneously with high throughput. sebia.com For quantitative analysis, derivatization with a reagent that introduces a readily detectable tag can be employed, as demonstrated in the determination of isocyanates using a derivatizing agent that allows for sensitive electrochemiluminescence detection. nih.gov

Spectroscopic Techniques for Absolute Configuration Determination of this compound

Spectroscopic methods are crucial for determining the absolute configuration of chiral molecules, providing definitive proof of the (2R,3R) stereochemistry.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com

The process involves recording the CD spectrum of the sample and comparing it to the spectra of compounds with known absolute configurations. mtoz-biolabs.com The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a particular stereoisomer. For instance, a positive Cotton effect at a specific wavelength might indicate an R configuration at a chiral center, while a negative effect would suggest the S configuration. hebmu.edu.cn

Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to predict the CD spectra of different stereoisomers. nih.gov By comparing the experimentally measured CD spectrum of a sample of 2,3-diaminobutanoic acid with the calculated spectra for the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers, the absolute configuration of the sample can be unequivocally assigned. nih.gov This concerted approach of experimental measurement and theoretical calculation provides a high degree of confidence in the stereochemical assignment.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) in Structural Analysis of this compound

Vibrational Optical Activity (VOA) techniques, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are powerful methods for determining the absolute configuration and conformational details of chiral molecules in solution. researchgate.net Unlike conventional vibrational spectroscopies (infrared and Raman) which provide information about molecular structure, VCD and ROA are sensitive to chirality, measuring the differential interaction of a chiral molecule with left and right circularly polarized light. researchgate.net

VCD measures the difference in absorbance of left and right circularly polarized infrared light (ΔA = AL - AR), while ROA measures a small difference in the intensity of Raman scattered right and left circularly polarized light. acs.orgrsc.org For a molecule like this compound, which has two chiral centers, these techniques can provide a unique spectroscopic fingerprint of its absolute configuration. The spectra are highly sensitive to the molecule's three-dimensional structure, including the conformations of its side chains and the interactions of its functional groups. researchgate.net

The analysis typically involves a synergistic approach, combining experimental VCD and ROA measurements with quantum chemical calculations, often using Density Functional Theory (DFT). researchgate.netresearchgate.net By calculating the theoretical spectra for a known configuration (e.g., 2R,3R) and comparing it with the experimental spectrum, an unambiguous assignment of the absolute configuration can be made. nih.gov

While specific VCD and ROA studies dedicated exclusively to the (2R,3R) stereoisomer of 2,3-diaminobutanoic acid are not prominently available in surveyed literature, the principles can be illustrated with data typical for chiral amino acids. The analysis would focus on characteristic vibrational modes, such as the C-H stretching, NH2 scissoring, and C=O stretching frequencies. researchgate.net

Illustrative VCD/ROA Data for a Chiral Amino Acid

The following table represents typical data that would be obtained from a VCD/ROA analysis of a chiral amino acid. The sign and intensity of the VCD (Δε) and ROA (ΔI) signals are directly related to the molecule's specific stereochemistry. For this compound, a unique pattern of positive and negative bands would be expected, which would be a mirror image of the pattern for its (2S,3S)-enantiomer.

| Frequency (cm⁻¹) | Vibrational Mode | IR Intensity | VCD Intensity (Δε) | Raman Intensity | ROA Intensity (ΔI) |

| ~3100 | N-H stretch | Medium | Positive | Low | Negative |

| ~2980 | C-H stretch (asymmetric) | Strong | Negative | Medium | Positive |

| ~1620 | NH2 scissor | Strong | Positive | Low | Low |

| ~1580 | C=O stretch (asymmetric) | Very Strong | Negative | Medium | Negative |

| ~1410 | C-O stretch | Strong | Positive | Medium | Positive |

| ~1350 | C-H bend | Medium | Negative | Strong | Negative |

This table is illustrative and does not represent experimentally verified data for this compound, but demonstrates the type of information generated by VCD/ROA spectroscopy for a chiral amino acid.

Biochemical Roles and Metabolic Pathways Involving 2r,3r 2,3 Diaminobutanoic Acid

Biosynthesis of (2R,3R)-2,3-Diaminobutanoic Acid in Microorganisms and Plants

The biosynthesis of this compound has been a subject of scientific investigation, with studies beginning to unravel the enzymatic machinery responsible for its formation. While the specific pathway for the (2R,3R)-isomer is not yet fully elucidated, research on other stereoisomers provides a foundational understanding of the likely biosynthetic logic. The presence of (2R,3S)-2,3-diaminobutanoic acid has been reported in Lotus tenuis, a plant species, suggesting that its biosynthetic pathways may exist in both microbial and plant kingdoms. researchgate.net

Enzymatic Mechanisms of this compound Formation

While the direct enzymatic pathway to this compound remains to be fully characterized, the biosynthesis of its stereoisomer, (2S,3S)-2,3-diaminobutyric acid ((2S,3S)-DABA), has been elucidated in the biosynthesis of the antibacterial peptide cirratiomycin in Streptomyces cirratus. nih.gov This pathway is believed to start from the common amino acid L-threonine and involves a series of four enzymatic reactions. nih.gov It is plausible that a similar enzymatic cascade, potentially with enzymes exhibiting different stereospecificity, is responsible for the formation of the (2R,3R)-isomer.

The proposed enzymatic steps for the formation of a 2,3-diaminobutanoic acid stereoisomer are detailed in the table below, based on the findings from cirratiomycin biosynthesis. nih.gov

| Step | Enzyme | Reaction | Precursor/Intermediate | Product |

| 1 | CirR | Dehydrogenation | L-Threonine | (S)-2-amino-3-oxobutanoic acid |

| 2 | CirS | Transamination | (S)-2-amino-3-oxobutanoic acid | (2S,3S)-3-amino-2-oxobutanoic acid |

| 3 | CirQ | Amination | (2S,3S)-3-amino-2-oxobutanoic acid | (2S,3S)-2,3-diaminobutanoic acid |

| 4 | CirB | Isomerase/Epimerase (hypothesized) | (2S,3S)-2,3-diaminobutanoic acid | Other stereoisomers |

This table is based on the biosynthesis of the (2S,3S) isomer and serves as a model. The specific enzymes for the (2R,3R) isomer are yet to be identified.

Precursor Incorporation Studies in this compound Biosynthesis

Precursor incorporation studies are a powerful tool to trace the metabolic origins of natural products. While specific labeling studies exclusively targeting the biosynthesis of this compound are not extensively reported in the available literature, the established conversion of L-threonine to other stereoisomers of 2,3-diaminobutanoic acid strongly suggests that L-threonine is the primary precursor. researchgate.netnih.gov Further research involving the feeding of isotopically labeled L-threonine to microorganisms known to produce this compound-containing compounds would be necessary to definitively confirm this hypothesis and to elucidate the entire biosynthetic pathway.

Incorporation of this compound into Natural Products

This compound is a key component of several bioactive natural products, particularly non-ribosomally synthesized peptides. Its incorporation adds structural diversity and is often critical for the biological activity of the final molecule.

Role of this compound in Peptide Natural Product Structures

The presence of this compound has been identified in a number of peptide antibiotics. These compounds often exhibit potent antimicrobial activities. The diamino nature of this amino acid allows for the formation of additional peptide bonds or other modifications, contributing to the complexity and rigidity of the peptide backbone.

| Natural Product | Producing Organism | Class of Compound | Role of (2R,3R)-DABA |

| Viomycin | Streptomyces sp. | Tuberactinomycin antibiotic | Core structural component |

| Capreomycin | Saccharopolyspora capreolus | Tuberactinomycin antibiotic | Core structural component |

| Zwittermicin A | Bacillus cereus | Aminopolyol antibiotic | Precursor for the 2,3-diaminopropionate moiety nih.govresearchgate.net |

| Cirratiomycin | Streptomyces cirratus | Heptapeptide antibiotic | Contains the (2S,3S) stereoisomer nih.gov |

Note: While Zwittermicin A contains 2,3-diaminopropionate, its biosynthesis is linked to diaminobutanoic acid metabolism. Cirratiomycin contains a different stereoisomer, highlighting the diversity of these building blocks in nature.

Significance of this compound in Non-ribosomal Peptide Synthesis

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that assemble complex peptides independent of the ribosome and messenger RNA. These enzymes exhibit a remarkable flexibility in the selection of building blocks, often incorporating non-proteinogenic amino acids like this compound.

The adenylation (A) domain of an NRPS module is responsible for recognizing and activating a specific amino acid. The specificity of the A-domain dictates which amino acid is incorporated into the growing peptide chain. Therefore, the biosynthesis of natural products containing this compound relies on NRPS modules with A-domains that are specifically tailored to recognize this unusual amino acid. The condensation (C) domain then catalyzes the peptide bond formation. The presence of a β-amino group in 2,3-diaminobutanoic acid offers the potential for branching or alternative cyclization patterns within the peptide, further expanding the structural diversity of non-ribosomal peptides.

Enzymatic Transformations and Derivatization of this compound

Currently, there is a lack of specific research detailing the enzymatic transformations and derivatizations of this compound after its initial biosynthesis and prior to its incorporation into a larger molecule. It is conceivable that once synthesized, the amino acid can be directly activated by a non-ribosomal peptide synthetase. Alternatively, it might undergo further modifications, such as N-methylation or hydroxylation, by tailoring enzymes before its incorporation. The study of the biosynthetic gene clusters of natural products containing this amino acid is likely to reveal such modifying enzymes and provide insights into the full scope of its biochemical journey.

Amidase and Dehydrogenase Activities Towards this compound

The metabolism of this compound may involve enzymes such as amidases and dehydrogenases, which are crucial for the breakdown and modification of amino acids and related compounds.

Amidase Activity:

Amidases are a class of hydrolase enzymes that catalyze the cleavage of an amide bond. wikipedia.org In the context of this compound, an amidase could potentially hydrolyze one of the amino groups, although this specific activity has not been documented. Generally, amidases act on a wide range of substrates. For instance, some amidases exhibit activity towards mid-chain amides like isobutyramide (B147143) and butyramide. nih.gov Research on a recombinant amidase from Rhodococcus erythropolis showed its ability to hydrolyze 4-chloro-3-hydroxybutyramide. nih.gov While this demonstrates the versatility of amidases, specific studies on their action on this compound are lacking.

Dehydrogenase Activity:

Dehydrogenases are enzymes that oxidize a substrate by transferring one or more hydrides (H⁻) to an acceptor, usually NAD⁺/NADP⁺ or a flavin coenzyme such as FAD or FMN. While direct evidence for a dehydrogenase acting on this compound is not available, studies on related compounds offer insights. For example, D-amino acid dehydrogenases are known to catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids. In acute myeloid leukemia, mutant isocitrate dehydrogenases (IDH1 and IDH2) have been shown to be involved in the synthesis of (2R,3S)-dihydroxybutanoic acid from a threonine metabolite. nih.govmdpi.com This highlights the potential for dehydrogenases to be involved in the metabolism of butanoic acid derivatives.

Table 1: Potential Enzymatic Activities on this compound

| Enzyme Class | Potential Reaction | Substrate Specificity | Research Findings on Related Compounds |

| Amidase | Hydrolysis of an amino group | Generally broad, but specific activity on this compound is unconfirmed. | An amidase from Rhodococcus erythropolis hydrolyzes 4-chloro-3-hydroxybutyramide. nih.gov |

| Dehydrogenase | Oxidative deamination | Specificity for this compound is not documented. | Mutant isocitrate dehydrogenases are involved in the metabolism of other butanoic acid derivatives. nih.govmdpi.com |

Transamination and Decarboxylation Pathways Involving this compound

Transamination and decarboxylation are fundamental reactions in amino acid metabolism, and it is plausible that this compound undergoes these processes.

Transamination Pathways:

Transamination is a key biochemical reaction that involves the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by aminotransferases (or transaminases). wikipedia.orgyoutube.comtaylorandfrancis.com This reaction is central to the synthesis and degradation of most amino acids. wikipedia.org For this compound, a transaminase could potentially transfer one of its amino groups to an α-keto acid acceptor, such as α-ketoglutarate, to form a new amino acid and a keto-derivative of the original diaminobutanoic acid. D-amino acid transaminases (DAATs) are known to catalyze the transamination of various D-amino acids. nih.gov However, studies on a D-amino acid racemase from Streptoalloteichus hindustanus showed strict substrate specificity for 2,4-diaminobutyric acid, indicating that enzymes in this class may not act on all diaminobutanoic acid isomers. frontiersin.org

Decarboxylation Pathways:

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. In amino acid metabolism, this reaction is catalyzed by decarboxylases. Research on Enterobacter aerogenes has identified an L-2,4-diaminobutyric acid decarboxylase responsible for the formation of 1,3-diaminopropane. oup.com This enzyme showed high specificity for L-2,4-diaminobutyric acid and did not act on related amino acids like L-ornithine or L-lysine. oup.com This suggests that a specific decarboxylase would likely be required for the decarboxylation of this compound, though no such enzyme has been identified to date. The process of decarboxylation is also a known degradation pathway for other types of organic acids under certain conditions. masterorganicchemistry.comnih.gov

Table 2: Potential Metabolic Pathways for this compound

| Pathway | Enzyme | Potential Product | Research Findings on Related Compounds |

| Transamination | Aminotransferase (Transaminase) | Keto-diaminobutanoic acid derivative | D-amino acid transaminases act on various D-amino acids, but substrate specificity can be high. nih.govfrontiersin.org |

| Decarboxylation | Decarboxylase | Diaminobutane derivative | A specific L-2,4-diaminobutyric acid decarboxylase has been identified in Enterobacter aerogenes. oup.com |

Design and Synthesis of 2r,3r 2,3 Diaminobutanoic Acid Derivatives and Analogues for Academic Research

Peptide Mimetics Incorporating (2R,3R)-2,3-Diaminobutanoic Acid Residues

The incorporation of non-natural amino acids like this compound (DABA) into peptides is a key strategy in the development of peptide mimetics. These mimetics aim to replicate the biological activity of natural peptides but with enhanced properties such as increased stability against enzymatic degradation, improved receptor affinity, and better bioavailability. The vicinal diamine functionality of DABA introduces a unique structural and chemical element into peptide backbones.

2,3-Diaminobutanoic acid is a known component of several peptide antibiotics and other biologically active molecules, highlighting its natural precedent as a building block for complex bioactive structures. nih.gov The synthesis of all four stereoisomers of N,N'-protected DABA has been achieved through methods like asymmetric Rh(I)-phosphine-catalyzed hydrogenation, allowing for the targeted synthesis of specific isomers for incorporation into peptide chains. nih.gov

The introduction of DABA and other hydrophilic diamino acids can be particularly advantageous in the design of cyclic peptides. nih.gov Cyclic peptides often exhibit superior properties over their linear counterparts, and the use of diamino acids can help overcome challenges related to stability and aqueous solubility that are sometimes associated with traditional cyclization methods like disulfide bonds. nih.gov For instance, the incorporation of hydrophilic diamino acids has been shown to enhance the aqueous solubility, stability, and inhibitory activity of cyclic peptide inhibitors targeting the APC-Asef protein-protein interaction, which is relevant in metastatic colorectal cancer research. nih.gov

Furthermore, analogues of N3-substituted L-2,3-diaminopropanoic acid (a close structural relative) have been synthesized and shown to act as irreversible inhibitors of glucosamine (B1671600) synthetase, a key enzyme in bacterial cell wall biosynthesis. nih.gov This demonstrates the potential of using DABA derivatives to create peptide mimetics with specific inhibitory functions. The synthesis of these analogues often involves the acylation of the side-chain amino group with various unsaturated acids. nih.gov

| Peptide/Analogue Class | Incorporated Diamino Acid | Key Research Finding | Reference(s) |

| Peptide Antibiotics | 2,3-Diaminobutanoic Acid (DABA) | DABA is a natural constituent of several peptide antibiotics and toxins. | nih.gov |

| Cyclic Peptide Inhibitors | Hydrophilic Diamino Acids | Enhances aqueous solubility, stability, and inhibitory activity of cyclic peptides targeting protein-protein interactions. | nih.gov |

| Enzyme Inhibitors | N3-fumaramoyl-L-2,3-diaminopropanoic acid analogues | Act as irreversible inhibitors of glucosamine synthetase. | nih.gov |

| Marine Peptides | (2R,3R,4S)-4,7-diamino-2,3-dihydroxyheptanoic acid | A novel, complex amino acid residue found in biologically active marine peptides like callipeltins. | nih.gov |

Synthesis of Conformationally Restricted Analogues Derived from this compound

Conformational restriction is a powerful strategy in drug design to lock a bioactive molecule into its receptor-bound conformation, thereby increasing potency and selectivity. The unique structure of this compound, with its two amino groups positioned on adjacent carbons, makes it an excellent precursor for the synthesis of conformationally restricted analogues, particularly cyclic structures.

The synthesis of cyclic peptides is a primary application for creating such constrained analogues. By incorporating this compound into a peptide sequence, the side-chain amino group can be used as a handle for cyclization. This can be achieved by forming an amide bond with a C-terminal carboxylic acid or the side chain of another amino acid like aspartic or glutamic acid. This approach creates a lactam-bridged cyclic peptide, which imposes significant conformational constraints on the peptide backbone. This strategy has been successfully employed to resolve issues of stability and solubility in cyclic peptides designed to inhibit protein-protein interactions. nih.gov

The development of cell-permeable cyclic peptides is an area of intense research, and the incorporation of building blocks like DABA can influence the physicochemical properties that govern membrane permeability. google.com The strategic placement of DABA within a cyclic peptide allows for the introduction of a basic center and a point of structural rigidity, which can be fine-tuned to balance the requirements for receptor binding and cell penetration.

The synthesis of these restricted analogues relies on orthogonal protection strategies. For instance, the α-amino group can be protected with a standard Fmoc or Boc group for solid-phase peptide synthesis, while the β-amino group is protected with a different, selectively removable group (e.g., Alloc, Mtt, or ivDde). This allows for the selective deprotection and modification of the side-chain amine at the desired stage of the synthesis to perform the cyclization reaction.

Fluorescent and Isotopic Labeling Strategies for this compound for Biochemical Probes

Biochemical probes equipped with fluorescent or isotopic labels are indispensable tools for studying biological processes. This compound can be readily modified to create such probes, enabling the tracking and quantification of molecules into which it is incorporated.

Fluorescent Labeling: General strategies for labeling amino acids can be directly applied to this compound. These methods typically involve the reaction of a fluorophore's reactive group with one of the nucleophilic amino groups or the carboxylic acid of the amino acid. researchgate.net

Amine-Reactive Labeling: The α- or β-amino group can be targeted with a variety of amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimidyl (NHS) esters or isothiocyanates. biomol.com Fluorophores like fluorescein, rhodamine, coumarin, and nitrobenzoxadiazole (NBD) are commonly used. researchgate.netnih.gov The choice of which amino group to label would depend on the desired application and would require an orthogonal protecting group strategy during synthesis. For example, to label the β-amino group, the α-amino group would be protected (e.g., with Boc) while the β-amino group reacts with the fluorescent dye.

Carboxyl-Reactive Labeling: While less common for amino acids, the carboxylic acid can be activated (e.g., using a carbodiimide) and reacted with an amine-containing fluorophore to form a stable amide bond.

The development of a full palette of fluorescent D-amino acids for labeling bacterial cell walls demonstrates the utility of this approach. rsc.org Although focused on D-amino acids for peptidoglycan incorporation, the synthetic principles are directly transferable to this compound for creating probes to study peptide uptake, localization, and dynamics.

Isotopic Labeling: Isotopic labeling involves replacing atoms (e.g., ¹²C, ¹⁴N, ¹H) with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). This allows for the detection and quantification of labeled molecules by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. oup.com

Metabolic Labeling: For applications in cells, strategies like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) could be adapted if a metabolic pathway for DABA incorporation exists or can be engineered. springernature.com

Chemical Synthesis: More commonly for non-proteinogenic amino acids, isotopic labels are introduced during chemical synthesis. Isotopically labeled precursors can be used in the synthetic routes for DABA. rsc.orgnih.gov For example, using labeled starting materials in the asymmetric synthesis of DABA would yield an isotopically tagged final product. rsc.org These labeled DABA molecules can then be used as internal standards for quantitative MS-based proteomics or metabolomics, or incorporated into peptides for structural studies by NMR. oup.comsigmaaldrich.com

| Labeling Strategy | Target Functional Group | Common Reagents/Methods | Application | Reference(s) |

| Fluorescent Labeling | α- or β-Amino Group | NHS esters, Isothiocyanates (e.g., FITC, NBD-Cl) | Fluorescence microscopy, Cell tracing, FRET studies | researchgate.netbiomol.comrsc.org |

| Isotopic Labeling (Synthesis) | Full Molecule | Use of isotopically labeled (¹³C, ¹⁵N, ²H) precursors in chemical synthesis | Quantitative Mass Spectrometry, NMR structural studies | oup.comrsc.orgsigmaaldrich.com |

| Isotopic Labeling (Metabolic) | Full Molecule | SILAC (if applicable) | Comparative proteomics | springernature.com |

Conjugation Chemistry of this compound with Other Biomolecules

The ability to conjugate this compound to other biomolecules, such as proteins, nucleic acids, or lipids, is crucial for developing advanced therapeutic and diagnostic agents. Its two amino groups and one carboxylic acid provide multiple handles for covalent attachment, enabling the creation of complex bioconjugates.

Standard bioconjugation methods targeting amine or carboxyl groups are applicable. nih.govmdpi.com

Amine-Targeted Conjugation: The most common approach involves activating the carboxyl groups on a target biomolecule (e.g., a protein's aspartate or glutamate (B1630785) residues) with a carbodiimide (B86325) like EDC, often in the presence of N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester then readily reacts with one of the amino groups of DABA to form a stable amide bond. mdpi.com

Carboxyl-Targeted Conjugation: Conversely, the carboxylic acid of DABA can be activated with EDC/NHS and reacted with primary amines (e.g., lysine (B10760008) residues) on a protein surface. nih.gov

Reductive Amination: The amino groups of DABA can also be conjugated to molecules containing aldehyde or ketone groups via reductive amination. frontiersin.org

A specific and powerful application of DABA conjugation chemistry is in the construction of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. Diaminobutanoic acid has been used as a key building block to create dendron scaffolds for the delivery of antisense peptide nucleic acids (PNAs). researchgate.net In this design, DABA serves as a branching unit; its α-amino and carboxylic acid groups are used for peptide bond formation to extend the dendrimer backbone, while the β-amino group is used to attach another layer of DABA units, leading to exponential growth of the dendron. These dendron-PNA conjugates have been investigated as novel antisense antibacterial agents. researchgate.net This exemplifies how the unique structure of DABA can be leveraged to create complex, functional biomolecular constructs.

Scaffold Design Utilizing the Unique Bifunctional Nature of this compound

A molecular scaffold is a core structure in medicinal chemistry to which various functional groups (pharmacophores) can be attached to create a library of compounds for drug discovery. youtube.com The unique structure of this compound, possessing three distinct functional groups (an α-amino group, a β-amino group, and a carboxylic acid) with defined stereochemistry, makes it an excellent bifunctional (or trifunctional) scaffold.

The key advantage of using DABA as a scaffold is the ability to orthogonally modify its functional groups. This allows for the precise, directed placement of different chemical moieties in three-dimensional space. For example:

The carboxylic acid can be used as an attachment point for one pharmacophore via an amide or ester linkage.

The α-amino group can be acylated or alkylated to introduce a second, different functional group.

The β-amino group can be similarly modified with a third functional group.

This approach facilitates the generation of diverse chemical libraries from a single, stereochemically defined core. nih.gov The synthesis of such libraries can be aided by computational methods and can lead to the discovery of novel bioactive molecules. nih.gov

The use of DABA in the construction of dendrons for PNA delivery is a prime example of its application as a scaffold. researchgate.net Here, the DABA molecule is not just a linker but the fundamental branching unit of the scaffold itself, enabling the multivalent presentation of other molecules. This multivalency is often key to enhancing biological activity.

Moreover, the principles of using bifunctional scaffolds are being explored for a wide range of applications, from antitumor agents to materials for tissue regeneration. nih.govresearchgate.net The defined stereochemistry of this compound provides an added layer of structural control, which is critical for designing molecules that interact specifically with chiral biological targets like proteins and nucleic acids.

Computational and Theoretical Studies of 2r,3r 2,3 Diaminobutanoic Acid

Molecular Modeling and Dynamics Simulations of (2R,3R)-2,3-Diaminobutanoic Acid Conformational Preferences

The conformational preferences of this compound are influenced by a variety of non-covalent interactions, including intramolecular hydrogen bonding between the amino and carboxyl groups, steric hindrance, and electrostatic interactions. MD simulations can model the dynamic behavior of the molecule over time by solving Newton's equations of motion for the atoms. This allows for the exploration of different energy minima on the potential energy surface, each corresponding to a stable conformation. By analyzing the simulation trajectory, the most populated and thus most preferred conformations can be identified. The choice of force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of these simulations.

The conformational space of 2,3-diaminobutanoic acid is further complicated by the presence of two chiral centers, leading to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each stereoisomer will exhibit a unique set of preferred conformations due to the different spatial arrangements of the substituents.

Table 1: Computed Properties of 2,3-Diaminobutanoic Acid Stereoisomers

| Property | This compound | (2S,3S)-2,3-diaminobutanoic acid | (2R,3S)-2,3-diaminobutanoic acid | (2S,3R)-2,3-diaminobutanoic acid |

| Molecular Formula | C₄H₁₀N₂O₂ | C₄H₁₀N₂O₂ | C₄H₁₀N₂O₂ | C₄H₁₀N₂O₂ |

| Molecular Weight | 118.13 g/mol | 118.13 g/mol | 118.13 g/mol | 118.13 g/mol |

| XLogP3 | -3.2 | -3.2 | -3.2 | -3.2 |

| Hydrogen Bond Donor Count | 3 | 3 | 3 | 3 |

| Hydrogen Bond Acceptor Count | 4 | 4 | 4 | 4 |

| Rotatable Bond Count | 3 | 3 | 3 | 3 |

Note: Data sourced from PubChem.

Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. These methods solve the Schrödinger equation for the molecule, yielding information about the distribution of electrons and the energies of the molecular orbitals.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically around the oxygen atoms of the carboxyl group) indicate areas prone to electrophilic attack, while regions of positive potential (around the amino groups) are susceptible to nucleophilic attack. These electronic properties are fundamental to understanding how this compound might interact with other molecules, including biological macromolecules.

Table 2: Calculated Electronic Properties of a Diaminobutanoic Acid Structure

| Parameter | Value | Significance |

| HOMO Energy | Value not available in literature | Electron-donating ability |

| LUMO Energy | Value not available in literature | Electron-accepting ability |

| HOMO-LUMO Gap | Value not available in literature | Chemical reactivity and stability |

| Dipole Moment | Value not available in literature | Polarity and intermolecular interactions |

Prediction of Spectroscopic Properties of this compound Using Computational Methods

Computational methods can be employed to predict the spectroscopic properties of this compound, which can be invaluable for its identification and characterization. Techniques like DFT can be used to calculate the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be predicted, aiding in the interpretation of experimental NMR spectra.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, to accurately predict the IR spectrum, it is often necessary to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. For NMR predictions, the inclusion of solvent effects can be crucial for obtaining results that are comparable to experimental data obtained in solution. While experimental 1H NMR spectra for 2,3-diaminobutanoic acids are available in the supporting information of some synthetic chemistry publications, detailed computational spectroscopic studies for the (2R,3R) isomer are not widely reported.

Table 3: Illustrative Example of Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value |

| Infrared (IR) Spectroscopy | C=O stretch (carboxylic acid) | e.g., ~1750 cm⁻¹ |

| N-H stretch (amino group) | e.g., ~3300-3400 cm⁻¹ | |

| ¹H NMR Spectroscopy | Chemical Shift of α-proton | e.g., ~3.5 ppm |

| Chemical Shift of β-proton | e.g., ~3.2 ppm | |

| ¹³C NMR Spectroscopy | Chemical Shift of C=O carbon | e.g., ~178 ppm |

Disclaimer: The values in this table are for illustrative purposes only to demonstrate the type of data that can be obtained from computational predictions. They are not based on actual calculations for this compound.

In Silico Docking and Interaction Studies of this compound with Biological Receptors (Methodology focus)

In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor), which is typically a protein or other biological macromolecule. This method is instrumental in drug discovery and for understanding the potential biological roles of small molecules like this compound.

The docking process involves a search algorithm that generates a large number of possible conformations of the ligand within the binding site of the receptor. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity. The result is a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode.

The general methodology for a molecular docking study is as follows:

Receptor Preparation: The three-dimensional structure of the target receptor is obtained, typically from a protein database like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, removing water molecules, and assigning partial charges.

Ligand Preparation: A 3D structure of the ligand, in this case this compound, is generated and its energy is minimized.

Docking Simulation: A docking program is used to explore the conformational space of the ligand within the defined binding site of the receptor.

Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the receptor.

While specific docking studies involving this compound are not prevalent in the literature, this methodology could be applied to investigate its potential interactions with various biological targets.

Table 4: General Methodology of In Silico Molecular Docking

| Step | Description | Commonly Used Software |

| 1. Receptor Preparation | Obtaining and preparing the 3D structure of the biological target. | AutoDockTools, Chimera, Maestro |

| 2. Ligand Preparation | Generating and optimizing the 3D structure of the small molecule. | Avogadro, ChemDraw, Open Babel |

| 3. Docking Simulation | Predicting the binding poses of the ligand in the receptor's active site. | AutoDock, Vina, GOLD, Glide |

| 4. Results Analysis | Visualizing and analyzing the protein-ligand interactions. | PyMOL, VMD, LigPlot+ |

Applications of 2r,3r 2,3 Diaminobutanoic Acid in Chemical Biology and Medicinal Chemistry Research Excluding Clinical Data

Design Principles for Enzyme Inhibitors Utilizing (2R,3R)-2,3-Diaminobutanoic Acid Scaffolds

The design of potent and selective enzyme inhibitors is a cornerstone of drug discovery. The rigid, stereochemically defined structure of this compound (DABA) makes it an attractive scaffold for generating molecules that can interact with enzyme active sites with high specificity. The design principles for inhibitors using this scaffold are guided by structural and computational studies, often targeting enzymes essential to pathogenic bacteria.

A key strategy involves using the DABA core to position functional groups in a precise three-dimensional arrangement to mimic the transition state of an enzymatic reaction or to occupy specific binding pockets within the active site. For instance, in the design of inhibitors for enzymes like type II dehydroquinase, which is crucial for bacteria such as M. tuberculosis and H. pylori, compounds with a core acid structure act as competitive inhibitors. nih.gov The design process for DABA-based inhibitors would follow a similar path:

Structural Analysis: High-resolution crystal structures of the target enzyme, preferably in complex with a substrate or known inhibitor, are used to identify key interactions in the active site. This reveals the spatial orientation of hydrogen bond donors and acceptors, hydrophobic pockets, and charged residues.

Scaffold Hopping and Bioisosteric Replacement: The DABA scaffold can be used as a replacement for other core structures. Its amino and carboxyl groups can be strategically modified to engage with active site residues. For example, one amino group could be acylated with an aromatic moiety to target a hydrophobic pocket, while the other amino group and the carboxylate can form salt bridges or hydrogen bonds, mimicking natural substrate binding.

Computational Modeling: Molecular dynamics simulations are employed to understand the conformational flexibility of the enzyme's active site, particularly any flexible loops that may close over the inhibitor upon binding. nih.gov These simulations help predict how different substitutions on the DABA scaffold will affect the inhibitor's binding affinity and the enzyme's conformational changes. This computational insight is critical for understanding potency differences among a series of designed inhibitors and for optimizing the lead compound. nih.gov

The ultimate goal is to create a molecule that binds to the enzyme's active site more tightly than the natural substrate, thereby blocking its catalytic function. The chirality of the (2R,3R)-DABA scaffold is paramount, as incorrect stereochemistry would lead to a significant loss of binding affinity due to steric clashes or the inability to form crucial interactions.

Use of this compound in the Development of Peptide-Based Drug Leads (Focus on design and synthesis)

Peptides are increasingly important as therapeutic agents due to their high specificity and low toxicity. However, their application can be limited by poor metabolic stability and low oral bioavailability. acs.orgnih.gov Incorporating non-standard amino acids like this compound is a key strategy to overcome these limitations. The presence of this building block in naturally occurring peptide antibiotics highlights its biological relevance. nih.gov

Design and Synthesis Focus:

The incorporation of a DABA residue into a peptide sequence introduces a significant structural perturbation. The extra amino group can be used as a branching point for PEGylation, lipidation, or the attachment of other moieties to enhance pharmacokinetic properties. It can also be used to create cyclic peptides, which often exhibit enhanced stability and receptor affinity.

From a design perspective, the vicinal diamine functionality can induce specific secondary structures or act as a mimic of a dipeptide unit. The stereochemistry of the (2R,3R) isomer dictates a specific spatial orientation of the side chain and the additional amino group, influencing how the modified peptide interacts with its biological target.

The synthesis of DABA-containing peptides relies on robust methods that can accommodate this unusual building block.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for assembling peptide chains. acs.org For incorporation of DABA, a protected version of the amino acid is required. Typically, the α-amino group and the side-chain β-amino group are protected with orthogonal protecting groups (e.g., Fmoc for the α-amino and Boc for the β-amino group). This allows for the selective deprotection and modification of the side-chain amine either during or after the peptide chain has been assembled on the solid support. acs.org

Asymmetric Synthesis of the Monomer: Access to enantiomerically pure DABA isomers is critical. Several synthetic routes have been developed. A notable method involves the Rh(I)-phosphine-catalyzed asymmetric hydrogenation of isomeric enamides. This approach allows for the targeted synthesis of any of the four stereoisomers of N,N'-protected DABA by pairing the appropriate catalyst with a specific enamide geometric isomer. nih.gov Other asymmetric routes, such as those starting from chiral precursors or using proline-catalyzed α-hydrazination, have also been established to provide access to these valuable building blocks. nih.gov

The table below summarizes key aspects of synthetic strategies for obtaining DABA isomers for peptide synthesis.

| Synthetic Strategy | Key Step | Stereochemical Control | Reference |

| Asymmetric Hydrogenation | Rh(I)-phosphine-catalyzed hydrogenation of enamides | Catalyst-geometric isomer pairing allows access to all four stereoisomers. | nih.gov |

| Conjugate Addition/Amination | Conjugate addition of a homochiral lithium amide followed by amination | Substrate and reagent control leading to high diastereoselectivity. | researchgate.net |

| Proline-Catalyzed α-Hydrazination | Organocatalytic α-hydrazination of aldehydes | Reagent-controlled diastereoselective synthesis. | nih.gov |

By leveraging these synthetic methods, researchers can design and create novel peptide-based drug leads with tailored properties, aiming for enhanced stability, affinity, and selectivity.

Exploration of this compound as a Chiral Building Block in Organic Synthesis for Diverse Target Molecules

Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its absolute stereochemistry. nih.gov this compound, with its two stereocenters and three functional groups (two amino, one carboxyl), is a powerful chiral synthon for the creation of complex molecular architectures.

The value of (2R,3R)-DABA lies in its pre-defined stereochemistry, which can be transferred to a target molecule, avoiding the need for challenging stereoselective reactions later in the synthetic sequence. The practical and highly enantioselective synthesis of all four N,N'-protected DABA stereoisomers has made each isomer readily available for targeted synthesis. nih.gov

Applications as a chiral building block include:

Synthesis of Heterocycles: The 1,2-diamine motif is a precursor to various nitrogen-containing heterocyclic systems, such as chiral piperazines, pyrazines, or imidazoles. These ring systems are privileged structures in medicinal chemistry.

Asymmetric Ligand Synthesis: The vicinal diamines can serve as the core of chiral ligands for asymmetric catalysis. By modifying the amino groups, ligands can be synthesized that coordinate to transition metals, creating catalysts for reactions like asymmetric hydrogenation or transfer hydrogenation.

Synthesis of Biologically Active Molecules: The stereocontrolled arrangement of functional groups in DABA is ideal for synthesizing natural products or their analogues. For example, research into muscarinic M4 agonists has utilized chiral spirocyclic diamines as key building blocks to ensure stereochemical purity, which was essential for optimizing receptor selectivity. A similar approach using (2R,3R)-DABA could be envisioned for other receptor targets where precise spatial positioning of amine groups is required for activity.

The synthetic utility is greatly enhanced by the ability to selectively protect and deprotect the two amino groups and the carboxylic acid. This allows for a stepwise and controlled elaboration of the molecule, building complexity from the chiral DABA core. Efficient asymmetric routes to access DABA derivatives ensure that these building blocks are available for the synthesis of enantiomerically pure target molecules. nih.govresearchgate.net

Applications in Material Science and Supramolecular Chemistry (e.g., self-assembly principles)

The principles of molecular recognition and self-assembly that govern biology are increasingly being harnessed to create novel materials with unique properties. As a chiral, bifunctional molecule, this compound holds potential as a monomer for the synthesis of advanced polymers and as a building block for supramolecular structures.

While direct applications of (2R,3R)-DABA in material science are still emerging, its potential can be inferred from related systems. For instance, other carbohydrate-derived chiral diamines, such as isoidide diamine, have been successfully used to synthesize novel bio-based polyamides. In these materials, the chirality and rigidity of the diamine monomer are imprinted on the polymer backbone, influencing properties like thermal stability and crystallinity.

Similarly, (2R,3R)-DABA could be used as a monomer in step-growth polymerizations with dicarboxylic acids to create chiral polyamides. The resulting polymers would possess unique properties derived from their stereoregular structure:

Chiral Recognition: The chiral environment within the polymer matrix could be exploited for enantioselective separations or as a chiral stationary phase in chromatography.

Self-Assembly: The presence of multiple hydrogen-bonding groups (amides, carboxylic acids, and potentially free amines) could drive the self-assembly of the polymers into ordered structures like fibers or films.

In supramolecular chemistry, the amino acid nature of DABA suggests its use in creating peptide-like molecules designed to self-assemble into well-defined nanostructures. The vicinal diamine motif offers possibilities for creating specific hydrogen-bonding patterns that could direct the formation of nanotubes, vesicles, or hydrogels. These self-assembled materials could find applications in drug delivery, tissue engineering, and catalysis.

Probe Development for Receptor Binding Studies (Methodology focus)

Molecular probes are essential tools for studying biological systems. They allow researchers to visualize, quantify, and track target molecules like receptors in cells and tissues. This compound provides a versatile scaffold for the development of such probes due to its multiple functionalization sites. Probes based on this scaffold can be designed to be highly specific by incorporating them into peptide sequences that target a particular receptor. nih.gov

The general methodology for developing a probe from a DABA-containing peptide involves covalently attaching a reporter group, which can be a radioisotope for nuclear imaging or a fluorophore for optical imaging.

Methodologies for Probe Synthesis and Application:

| Probe Type | Reporter Group | Synthesis Methodology | Application Methodology | Key Considerations | References |

| Radiolabeled Probes | Radioisotopes (e.g., ¹⁸F, ³H) | A precursor molecule (e.g., a peptide containing DABA) is synthesized with a suitable leaving group. The radioisotope is then incorporated in the final step. For ¹⁸F, this often involves nucleophilic substitution. | Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Autoradiography. | The short half-life of isotopes like ¹⁸F requires rapid and efficient labeling procedures. The probe must retain high affinity for the target after labeling. | nih.gov |

| Fluorescent Probes | Fluorophores (e.g., Cyanine dyes, NBD) | A modular synthesis approach is often used where a protected diamino acid is reacted with an activated fluorescent dye (e.g., an NHS-ester). The resulting fluorescent amino acid is then incorporated into a peptide via SPPS. | Fluorescence Microscopy, Single-Molecule Microscopy (SMM), Förster Resonance Energy Transfer (FRET), Flow Cytometry. | The fluorophore should have high quantum yield and photostability. The probe's dissociation kinetics must be slow enough to allow for imaging. | researchgate.net |

A key advantage of using a non-standard amino acid like DABA is that it can confer resistance to proteolytic degradation, increasing the probe's stability in biological samples. nih.gov The methodology for creating a fluorescent DABA probe would follow a protocol similar to that for other fluorescent D-amino acids. researchgate.net This involves reacting one of the amino groups of a protected DABA derivative with a commercially available, amine-reactive fluorescent dye.

Once synthesized, the probe's utility is validated through a series of experiments. For receptor binding probes, this includes saturation binding assays to determine affinity (Kd) and competition assays to confirm specificity. For imaging probes, this involves demonstrating target-specific accumulation in cells or tissues, as shown in studies developing probes for the PSD-95 protein or the delta opioid receptor.

Emerging Research Directions and Future Perspectives for 2r,3r 2,3 Diaminobutanoic Acid

Integration of (2R,3R)-2,3-Diaminobutanoic Acid into Advanced Synthetic Methodologies

The synthesis of stereochemically pure compounds like this compound is a complex challenge. Traditional batch synthesis methods, while established, can be time-consuming and difficult to scale. The adoption of advanced synthetic methodologies such as flow chemistry and automation offers promising solutions to these limitations.

Flow chemistry , or continuous flow synthesis, involves the continuous pumping of reagents through a network of tubes and reactors. This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly reactive or unstable intermediates. While specific applications to this compound are still in early stages of exploration, the principles of flow chemistry are highly applicable to its multi-step, stereoselective synthesis. The modular nature of flow systems allows for the sequential addition of reagents and in-line purification, streamlining the entire synthetic process.

Automation in chemical synthesis, often coupled with flow chemistry, utilizes robotic systems to perform reactions, work-ups, and analyses with minimal human intervention. Automated platforms can rapidly screen a wide range of reaction conditions to identify optimal synthetic routes. For the synthesis of this compound, an automated system could efficiently explore various chiral catalysts, protecting groups, and reaction conditions to maximize the diastereomeric and enantiomeric purity of the final product. The integration of real-time analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), into automated workflows can provide immediate feedback for process optimization.

The potential benefits of integrating these advanced methodologies are summarized in the table below:

| Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced control over stereoselectivity, improved reaction efficiency and yield, safer handling of hazardous reagents, and easier scalability. |

| Automation | High-throughput screening of reaction conditions, rapid optimization of synthetic routes, reduced manual labor and human error, and improved reproducibility. |

The convergence of flow chemistry and automation is expected to revolutionize the synthesis of complex chiral molecules like this compound, making it more accessible for research and potential commercial applications.

Exploration of Novel Biological Functions and Pathways Involving this compound through Omics Technologies

Understanding the biological role of this compound is a key area of future research. The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, provides a powerful, systems-level approach to uncover its biological functions and metabolic pathways.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. By analyzing the metabolome of organisms that produce or are exposed to this compound, researchers can identify changes in related metabolic pathways. This can provide clues about its biosynthesis, degradation, and potential interactions with other cellular components.

Proteomics , the study of the entire set of proteins expressed by an organism, can be used to identify enzymes that interact with or modify this compound. Techniques such as affinity purification coupled with mass spectrometry can be employed to isolate and identify proteins that bind to this amino acid, potentially revealing novel enzymes involved in its metabolism or its mechanism of action if it exhibits biological activity.

Transcriptomics involves the analysis of all RNA molecules in a cell. By comparing the transcriptomes of cells under conditions of this compound production or exposure, scientists can identify genes whose expression is altered. This can help to elucidate the genetic regulation of its biosynthetic pathway and any cellular responses it may trigger.

| Omics Technology | Application to this compound Research |

| Metabolomics | Identification of biosynthetic and degradation pathways; discovery of downstream metabolic effects. |

| Proteomics | Identification of enzymes and binding proteins that interact with the compound. |

| Transcriptomics | Elucidation of the genetic regulation of its metabolic pathways and cellular responses. |

Through the integrated analysis of data from these omics technologies, a comprehensive picture of the biological significance of this compound can be constructed, opening doors to new applications in biotechnology and medicine.

Development of New Analytical Tools for this compound Detection and Quantification in Complex Mixtures

The accurate detection and quantification of this compound, particularly in complex biological or environmental samples, is crucial for its study. The development of novel and more sensitive analytical tools is an active area of research.

A significant challenge in the analysis of 2,3-diaminobutanoic acid is the separation of its four stereoisomers. Advanced chiral chromatography techniques are essential for this purpose. Recent developments in chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) , utilizing novel chiral stationary phases, offer improved resolution and faster analysis times for the separation of amino acid diastereomers.

Mass spectrometry (MS) , especially when coupled with chromatographic separation (e.g., LC-MS), provides high sensitivity and selectivity for the detection of this compound. The development of specific fragmentation pathways in tandem mass spectrometry (MS/MS) can allow for its unambiguous identification and quantification even at low concentrations.

Furthermore, there is growing interest in the development of biosensors for the real-time monitoring of specific molecules. While not yet developed for this compound, a future research direction could involve the engineering of enzymes or binding proteins that specifically recognize this isomer, which could then be integrated into a sensor platform for rapid and portable detection.

| Analytical Technique | Application for this compound |

| Chiral HPLC/SFC | Separation and quantification of the (2R,3R) isomer from other stereoisomers. jiangnan.edu.cn |

| LC-MS/MS | Highly sensitive and selective detection and quantification in complex matrices. |

| Biosensors | Potential for real-time, in-situ monitoring of the compound. |